Cas no 2034357-95-2 (methyl 4-[3-(1-methylimidazol-2-yl)sulfonylazetidine-1-carbonyl]benzoate)
methyl 4-[3-(1-methylimidazol-2-yl)sulfonylazetidine-1-carbonyl]benzoate Chemical and Physical Properties
Names and Identifiers
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- methyl 4-[3-(1-methylimidazol-2-yl)sulfonylazetidine-1-carbonyl]benzoate
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- Inchi: 1S/C16H17N3O5S/c1-18-8-7-17-16(18)25(22,23)13-9-19(10-13)14(20)11-3-5-12(6-4-11)15(21)24-2/h3-8,13H,9-10H2,1-2H3
- InChI Key: OEMGWOXZNXLVJD-UHFFFAOYSA-N
- SMILES: C(OC)(=O)C1=CC=C(C(N2CC(S(C3N(C)C=CN=3)(=O)=O)C2)=O)C=C1
methyl 4-[3-(1-methylimidazol-2-yl)sulfonylazetidine-1-carbonyl]benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6471-9067-2μmol |
methyl 4-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidine-1-carbonyl}benzoate |
2034357-95-2 | 90%+ | 2μl |
$57.0 | 2023-07-05 | |
| Life Chemicals | F6471-9067-5μmol |
methyl 4-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidine-1-carbonyl}benzoate |
2034357-95-2 | 90%+ | 5μl |
$63.0 | 2023-07-05 | |
| Life Chemicals | F6471-9067-10μmol |
methyl 4-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidine-1-carbonyl}benzoate |
2034357-95-2 | 90%+ | 10μl |
$69.0 | 2023-07-05 | |
| Life Chemicals | F6471-9067-20μmol |
methyl 4-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidine-1-carbonyl}benzoate |
2034357-95-2 | 90%+ | 20μl |
$79.0 | 2023-07-05 | |
| Life Chemicals | F6471-9067-1mg |
methyl 4-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidine-1-carbonyl}benzoate |
2034357-95-2 | 90%+ | 1mg |
$54.0 | 2023-07-05 | |
| Life Chemicals | F6471-9067-2mg |
methyl 4-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidine-1-carbonyl}benzoate |
2034357-95-2 | 90%+ | 2mg |
$59.0 | 2023-07-05 | |
| Life Chemicals | F6471-9067-3mg |
methyl 4-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidine-1-carbonyl}benzoate |
2034357-95-2 | 90%+ | 3mg |
$63.0 | 2023-07-05 | |
| Life Chemicals | F6471-9067-4mg |
methyl 4-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidine-1-carbonyl}benzoate |
2034357-95-2 | 90%+ | 4mg |
$66.0 | 2023-07-05 | |
| Life Chemicals | F6471-9067-5mg |
methyl 4-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidine-1-carbonyl}benzoate |
2034357-95-2 | 90%+ | 5mg |
$69.0 | 2023-07-05 | |
| Life Chemicals | F6471-9067-10mg |
methyl 4-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidine-1-carbonyl}benzoate |
2034357-95-2 | 90%+ | 10mg |
$79.0 | 2023-07-05 |
methyl 4-[3-(1-methylimidazol-2-yl)sulfonylazetidine-1-carbonyl]benzoate Related Literature
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
Additional information on methyl 4-[3-(1-methylimidazol-2-yl)sulfonylazetidine-1-carbonyl]benzoate
Comprehensive Analysis of Methyl 4-[3-(1-methylimidazol-2-yl)sulfonylazetidine-1-carbonyl]benzoate (CAS No. 2034357-95-2)
The compound methyl 4-[3-(1-methylimidazol-2-yl)sulfonylazetidine-1-carbonyl]benzoate (CAS No. 2034357-95-2) is a highly specialized organic molecule with significant potential in pharmaceutical and agrochemical research. Its complex structure, featuring a 1-methylimidazol-2-yl moiety and a sulfonylazetidine core, makes it a subject of interest for drug discovery and material science applications. Researchers are increasingly exploring its role as a bioactive scaffold due to its unique combination of functional groups, which may contribute to binding affinity and metabolic stability.
In recent years, the demand for sulfonamide derivatives like this compound has surged, driven by their versatility in medicinal chemistry. The azetidine ring in its structure is particularly noteworthy, as this four-membered heterocycle is gaining attention for its conformational rigidity and potential to improve pharmacokinetic properties. Studies suggest that such constrained heterocycles can enhance target selectivity in drug design, addressing a key challenge in modern therapeutics development.
The ester functionality (methyl benzoate group) in this molecule provides an additional handle for chemical modification, making it valuable for structure-activity relationship (SAR) studies. This characteristic aligns with current trends in fragment-based drug discovery, where researchers systematically optimize lead compounds. The presence of both hydrogen bond acceptors and hydrophobic domains in its architecture suggests potential for diverse molecular interactions, a property highly sought after in GPCR-targeted therapies and kinase inhibitor development.
From a synthetic chemistry perspective, the sulfonylazetidine unit presents interesting challenges and opportunities. Recent advances in C-H activation methodologies and photocatalysis have opened new routes for constructing such complex architectures more efficiently. The compound's imidazole-sulfonamide motif is particularly relevant to current investigations into allosteric modulators, as similar structures have shown promise in modulating protein-protein interactions.
In material science applications, the conjugated system of this molecule suggests potential utility in organic electronic materials. The electron-withdrawing sulfonyl group combined with the electron-donating imidazole could enable interesting charge transport properties, making it a candidate for investigation in organic semiconductors or photovoltaic materials. This dual applicability in both life sciences and materials research highlights the compound's interdisciplinary significance.
Quality control and characterization of such specialized compounds require advanced analytical techniques. Modern LC-MS methods and multidimensional NMR are essential for verifying the structure and purity of methyl 4-[3-(1-methylimidazol-2-yl)sulfonylazetidine-1-carbonyl]benzoate. The pharmaceutical industry's growing emphasis on quality by design (QbD) principles has increased demand for well-characterized building blocks like this compound, particularly in high-throughput screening platforms.
Environmental considerations in chemical synthesis have brought attention to the green chemistry aspects of producing such complex molecules. Researchers are investigating more sustainable routes to azetidine-containing compounds, including catalytic methods and biocatalytic approaches. The imidazole-sulfonamide pharmacophore in this structure is particularly amenable to these innovative synthetic strategies, aligning with the industry's shift toward greener synthetic methodologies.
In computational chemistry and AI-assisted drug discovery, compounds with such distinct structural features serve as valuable test cases for molecular docking algorithms and quantitative structure-activity relationship (QSAR) models. The compound's balanced lipophilicity and polar surface area make it an interesting subject for ADMET prediction studies, which are crucial in early-stage drug development.
The patent landscape for imidazole-sulfonamide hybrids has expanded significantly in recent years, reflecting their therapeutic potential. While specific applications of CAS 2034357-95-2 may be protected intellectual property, the general structural class shows promise across multiple therapeutic areas, including inflammatory diseases and metabolic disorders. This has led to increased research activity around structure-based drug design incorporating similar frameworks.
From a regulatory perspective, proper handling and characterization of such specialized compounds is essential. While not classified as hazardous, appropriate laboratory safety protocols should always be followed when working with any chemical substance. The research community continues to develop improved analytical standards and characterization techniques for complex molecules like this one, ensuring reproducibility in scientific studies.
Future research directions for methyl 4-[3-(1-methylimidazol-2-yl)sulfonylazetidine-1-carbonyl]benzoate may include exploration of its crystal engineering potential or investigation of its supramolecular chemistry properties. The compound's unique combination of hydrogen bond donors/acceptors and aromatic systems could enable interesting molecular recognition phenomena, with possible applications in sensor development or catalysis.
In conclusion, CAS 2034357-95-2 represents an intriguing case study in modern medicinal chemistry and materials science. Its complex yet well-defined structure offers multiple avenues for scientific exploration, from drug discovery to functional materials development. As synthetic methodologies advance and our understanding of molecular interactions deepens, compounds like this will continue to play important roles in pushing the boundaries of scientific innovation.
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